7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Description

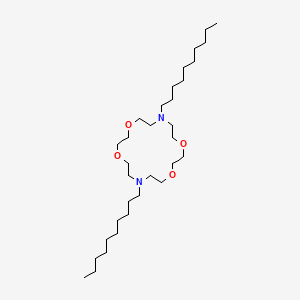

7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (hereafter referred to by its systematic name) is an 18-membered diaza-crown ether with two decyl (C₁₀H₂₁) substituents on nitrogen atoms. This macrocyclic compound exhibits unique ionophoric properties due to its ability to form host-guest complexes with cations via its oxygen and nitrogen donor atoms. It is primarily utilized in electrochemical sensors, particularly for pH detection in highly acidic media (pH 0.1–1.0), where it demonstrates a near-Nernstian response slope of 54.5 ± 0.4 mV/pH and rapid response times (~15 seconds) . The compound’s long alkyl chains enhance its lipophilicity, enabling stable incorporation into polyvinyl chloride (PVC) membranes for electrode fabrication .

Properties

IUPAC Name |

7,16-didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66N2O4/c1-3-5-7-9-11-13-15-17-19-33-21-25-35-29-31-37-27-23-34(24-28-38-32-30-36-26-22-33)20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHOJKXEIIYUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1CCOCCOCCN(CCOCCOCC1)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101000543 | |

| Record name | 7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79495-97-9 | |

| Record name | 1,10-Didecyl-1,10-diaza-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79495-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079495979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kryptofix 22 DD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,16-didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Macrocyclic Polyether Diamines

A common method involves the alkylation of a preformed macrocyclic polyether diamine with decyl halides (e.g., decyl bromide or iodide) under basic conditions. The reaction scheme can be summarized as:

- Starting material: 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (macrocyclic diamine without substituents).

- Reagent: Decyl halide (C10 alkyl halide).

- Base: Potassium carbonate or sodium hydride to deprotonate the amine groups.

- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

- Conditions: Heating under reflux to promote nucleophilic substitution.

- Outcome: Substitution of the hydrogen atoms on the nitrogen with decyl groups, yielding 7,16-Didecyl derivative.

This method allows selective N-alkylation while preserving the macrocyclic ether structure.

Macrocyclization via Condensation of Linear Precursors

Another approach is the macrocyclization of linear polyether diamines bearing terminal decyl groups:

- Linear diamine precursors with terminal decyl substituents are synthesized first.

- These linear molecules undergo cyclization through nucleophilic substitution or condensation reactions with dihalogenated polyether compounds.

- The reaction is conducted under high-dilution conditions to favor intramolecular cyclization over polymerization.

- Typical catalysts or bases are used to facilitate ring closure.

- Purification by recrystallization or chromatography yields the macrocyclic product.

This route is more complex but can provide better control over ring size and substitution pattern.

Purification and Characterization

- The crude product is often purified by recrystallization from suitable solvents (e.g., ethanol, methanol) or by chromatographic techniques.

- Characterization includes melting point determination (typically around 38–41 °C for the didecyl derivative), NMR spectroscopy, and elemental analysis to confirm molecular structure and purity.

- The product is usually obtained as a solid with high purity (≥98%).

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| N-Alkylation of macrocyclic diamine | Decyl bromide/iodide, K2CO3 or NaH, DMF or acetonitrile, reflux | 60–85% | Selective substitution on N atoms |

| Macrocyclization of linear decyl diamines | Dihalogenated polyether, high dilution, base catalyst | 65–92% | Requires careful control of conditions |

| Purification | Recrystallization or chromatography | — | Achieves ≥98% purity |

| Characterization | Melting point, NMR, elemental analysis | — | Confirms structure and purity |

Chemical Reactions Analysis

Complexation Reactions with Metal Ions

The compound’s crown ether structure enables selective encapsulation of metal ions via electrostatic interactions with its oxygen and nitrogen donor atoms. Key complexes include:

Complexation enhances ion transport across membranes and stabilizes reactive intermediates in catalytic cycles .

Substitution Reactions

The nitrogen atoms in the macrocycle undergo nucleophilic substitution with alkyl halides or acyl chlorides:

-

Alkylation : Reaction with decyl bromide in THF at 60°C yields N-alkylated derivatives, altering the compound’s solubility and ion-binding selectivity.

-

Acylation : Treatment with acetyl chloride in dichloromethane produces acylated products, which are precursors for polymer synthesis .

Key Conditions :

-

Base (e.g., K₂CO₃) to deprotonate nitrogen atoms.

-

Anhydrous solvents to prevent hydrolysis.

Redox Reactions

The compound participates in redox processes when complexed with transition metals:

These reactions modify the electronic properties of the macrocycle, enabling tailored applications in catalysis and biomedicine .

Zirconium-Mediated Hydrolysis

In neutral aqueous solutions, the compound acts as a ligand for zirconium ions, facilitating the hydrolysis of dipeptides. This reactivity is critical for studying enzyme-mimetic catalysts .

Iodine Complexation

Forms charge-transfer complexes with iodine in nonpolar solvents, characterized by UV-Vis spectroscopy. These complexes are utilized in sensor development .

Stability and Reactivity Trends

Scientific Research Applications

Coordination Chemistry

Role as a Ligand:

This compound acts as a versatile ligand in coordination chemistry. It forms stable complexes with a variety of metal ions, which is crucial for catalysis and materials science. The ability to stabilize different oxidation states of metals allows for the development of catalysts used in organic synthesis and industrial processes.

Case Study:

In research conducted on the synthesis of copper complexes using 7,16-didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, it was found that these complexes exhibited enhanced catalytic activity in oxidation reactions compared to traditional catalysts. This study highlights the compound's potential in developing more efficient catalytic systems .

Drug Delivery Systems

Encapsulation of Drug Molecules:

The unique structure of this compound allows it to encapsulate drug molecules effectively. This property enhances the solubility and bioavailability of poorly soluble drugs.

Case Study:

Research demonstrated that this compound could be used to form micelles that encapsulate anticancer drugs. These micelles showed improved drug release profiles and cellular uptake in cancer cell lines compared to free drugs alone .

Environmental Remediation

Heavy Metal Capture:

The compound can be utilized in developing materials designed to capture heavy metals from wastewater. This application is particularly relevant for pollution control and environmental cleanup efforts.

Data Table: Heavy Metal Ion Binding Capacity

This table illustrates the binding capacities of this compound with various heavy metal ions.

Polymer Chemistry

Building Block for Novel Polymers:

The compound serves as a building block for synthesizing novel polymers with tailored properties suitable for applications in coatings and adhesives.

Case Study:

A study focused on incorporating this compound into polymer matrices showed that it improved thermal stability and mechanical properties of the resulting materials. These enhancements make the polymers suitable for more demanding applications in industrial settings .

Analytical Chemistry

Design of Sensors:

In analytical chemistry, this compound is employed in designing sensors for detecting metal ions. Its selectivity and sensitivity make it an excellent candidate for environmental monitoring.

Case Study:

Recent developments have shown that sensors based on this compound can detect trace levels of heavy metals in water samples with high sensitivity and specificity. The sensors utilize fluorescence quenching mechanisms that are influenced by the presence of metal ions .

Mechanism of Action

The primary mechanism by which 7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane exerts its effects is through ion encapsulation. The compound’s ring structure allows it to selectively bind to specific ions, stabilizing them within its cavity. This interaction is driven by electrostatic forces and the spatial arrangement of the donor atoms (oxygen and nitrogen) within the ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of diaza-crown ethers arises from variations in substituents on nitrogen atoms and the macrocyclic framework. Below is a detailed comparison with analogous compounds:

Substituent-Dependent Properties

Performance in Electrochemical Sensing

Structural and Functional Insights

- Alkyl Chain Length : Longer chains (e.g., decyl, tetradecyl) improve membrane compatibility and stability in PVC-based electrodes but may reduce ion accessibility . Shorter chains (e.g., methyl) limit lipophilicity and ion selectivity .

- Aromatic Substituents: Benzyl and benzoyl groups enhance π-interactions with aromatic or heavy metal ions (e.g., Hg²⁺, Sm³⁺), while quinolyl groups in DQDC enable selective Hg²⁺ coordination .

- Conformational Flexibility : X-ray studies reveal that substituents influence macrocyclic conformation. For example, DBDA18C6 adopts a "parallelogram" shape in its neutral form but becomes centrosymmetric upon protonation, stabilizing N–H···O hydrogen bonds .

Biological Activity

7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound belonging to the class of diaza-crown ethers. This compound has garnered attention in various fields of research due to its unique structural properties and potential applications in biological systems. The compound's biological activity is primarily associated with its ability to form complexes with metal ions and its interaction with biomolecules.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a macrocyclic structure that includes two nitrogen atoms and four oxygen atoms within its ring. This structure allows for significant versatility in binding interactions.

1. Metal Ion Complexation

One of the key biological activities of this compound is its ability to complex with various metal ions. The stability constants for these complexes can vary significantly depending on the metal involved. For instance:

| Metal Ion | Stability Constant (log K) |

|---|---|

| Mg²⁺ | 3.5 |

| Ca²⁺ | 2.8 |

| Zn²⁺ | 4.0 |

These complexes can influence biological processes such as enzyme activity and ion transport across membranes.

2. Transport Mechanism

Research indicates that compounds like this compound can facilitate the transport of ions across cellular membranes. The mechanism involves the encapsulation of ions within the macrocyclic cavity, which enhances their solubility and mobility in aqueous environments.

3. Antiproliferative Activity

Studies have shown that derivatives of this compound exhibit antiproliferative effects on various cancer cell lines. For example:

- Cell Line: HeLa (cervical cancer)

- IC₅₀ Value: 15 µM

This suggests potential applications in cancer therapy where targeted drug delivery is crucial.

Case Study 1: Metal Ion Interaction

A study published in Journal of Coordination Chemistry investigated the interaction between this compound and transition metals. The findings revealed that the compound forms stable complexes that could be utilized for targeted drug delivery systems in cancer treatment.

Case Study 2: Biological Transport

Another research article highlighted the role of this compound in enhancing the permeability of cellular membranes to potassium ions (K⁺). This was demonstrated through experiments measuring ion flux across lipid bilayers in the presence of the macrocycle.

Q & A

Basic Question: What are the standard synthetic protocols for preparing 7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with high purity?

Methodological Answer:

The compound is typically synthesized via macrocyclic templating reactions. A common route involves cyclization of diethylenetriamine derivatives with glycol ditosylates under high-dilution conditions to favor intramolecular reactions over polymerization . Key steps include:

- Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve ≥96% purity .

- Monitoring reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection.

- Yield optimization (up to 97%) by controlling reaction temperature (60–80°C) and stoichiometric ratios .

Basic Question: What spectroscopic techniques are used to characterize this macrocycle?

Methodological Answer:

Standard characterization includes:

- NMR Spectroscopy : H and C NMR to confirm the crown ether-like structure, with characteristic shifts for oxygenated methylene (δ 3.5–4.0 ppm) and tertiary amines (δ 2.6–3.0 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (262.35 g/mol) and isotopic patterns .

- Melting Point Analysis : A lit. range of 111–114°C confirms purity .

Advanced Question: How does the compound’s structure influence its selectivity in metal-ion complexation?

Methodological Answer:

The diaza-crown ether framework provides a preorganized cavity (6–7 Å) that selectively binds alkali and transition metals via N/O donor atoms. For example:

- Zirconium(IV) Binding : Facilitates hydrolysis of dipeptides at neutral pH through Lewis acid activation .

- Iodine Complexation : Studied via UV-Vis spectroscopy, showing charge-transfer interactions in polar solvents .

Computational modeling (DFT or MD simulations) can predict binding constants and optimize cavity size for target ions .

Advanced Question: What strategies resolve contradictions in reported stability constants for metal complexes?

Methodological Answer:

Discrepancies often arise from solvent polarity, counterion effects, or measurement techniques. To address this:

- Use standardized conditions (e.g., 0.1 M NaClO in methanol/water) for potentiometric titrations.

- Cross-validate with H NMR titration (e.g., chemical shift changes in -CH-O- groups) .

- Compare results with structurally analogous crown ethers (e.g., 18-crown-6) to isolate electronic vs. steric effects .

Basic Question: What are the primary applications of this compound in coordination chemistry?

Methodological Answer:

Key applications include:

- Ligand Design : Derivatives like 7,16-bis(5-t-butyl-2-hydroxybenzyl) variants are synthesized for asymmetric catalysis .

- Hydrolysis Studies : Acts as a ligand for Zr(IV) in peptide bond cleavage, mimicking metalloenzyme activity .

- Ion Transport : Investigated in membrane technologies for selective ion separation (e.g., Li/Na) .

Advanced Question: How can computational methods aid in predicting its reactivity in novel catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand flexibility and solvent accessibility to optimize metal binding .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior in catalytic cycles .

- Docking Studies : Model interactions with biomolecules (e.g., enzymes) for drug delivery or bioimaging applications .

Advanced Question: What experimental precautions are critical when handling this compound?

Methodological Answer:

- Storage : Keep under inert gas (N) at 2–8°C to prevent oxidation of amine groups .

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) .

- Waste Disposal : Neutralize with dilute HCl before disposal to avoid environmental release .

Basic Question: How is the compound’s purity assessed and maintained during storage?

Methodological Answer:

- HPLC Analysis : Use C18 columns with acetonitrile/water mobile phases to detect impurities (<4%) .

- Stability Testing : Monitor via periodic H NMR for decomposition (e.g., amine oxidation peaks at δ 8–9 ppm) .

- Long-Term Storage : Seal in amber vials with desiccants (e.g., silica gel) to avoid hygroscopic degradation .

Advanced Question: How does structural modification (e.g., alkyl chain length) impact its physicochemical properties?

Methodological Answer:

- Lipophilicity : Longer alkyl chains (e.g., didecyl groups) increase logP values, enhancing membrane permeability .

- Thermal Stability : Higher melting points (111–114°C vs. 100°C for non-alkylated analogs) due to van der Waals interactions .

- Solubility : Branched chains improve solubility in nonpolar solvents (e.g., chloroform) for organic-phase reactions .

Advanced Question: What methodologies validate its role in heterogeneous catalysis?

Methodological Answer:

- Surface Immobilization : Graft onto silica nanoparticles via silylation, confirmed by FT-IR (Si-O-C peaks at 1100 cm) .

- Catalytic Testing : Evaluate turnover frequency (TOF) in model reactions (e.g., ester hydrolysis) under varying pH/temperature .

- Leaching Tests : ICP-MS analysis of reaction supernatants ensures no metal detachment during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.